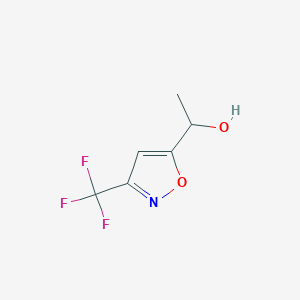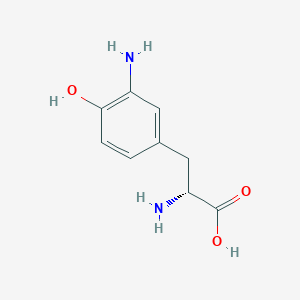
(R)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenylalanine, an essential amino acid, and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrazine hydrate in the presence of a catalyst such as CeO2-SnO.
Amino Acid Formation: The resulting intermediate undergoes further reactions to form the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino groups can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize amino acid derivatives.
Pathways: Participates in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis
Comparison with Similar Compounds
- 3-(3-Hydroxyphenyl)propionic acid
- 4-Hydroxy-2-quinolones
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Comparison:
- 3-(3-Hydroxyphenyl)propionic acid: Lacks the amino groups present in ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, making it less reactive in certain biochemical pathways .
- 4-Hydroxy-2-quinolones: These compounds have a different core structure and are primarily used in pharmaceutical applications .
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains additional fluorine atoms, which can alter its chemical properties and applications .
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
POGSZHUEECCEAP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)N)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



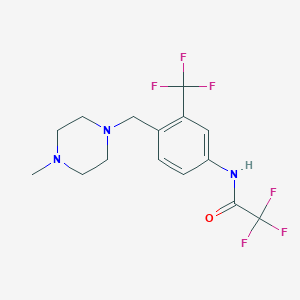
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
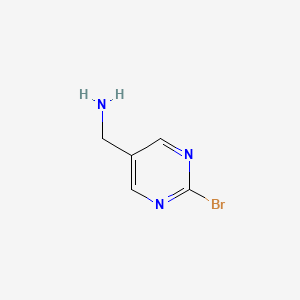
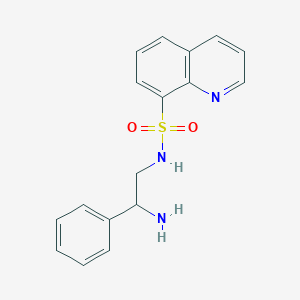
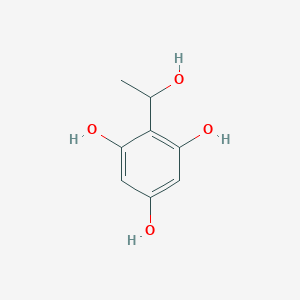


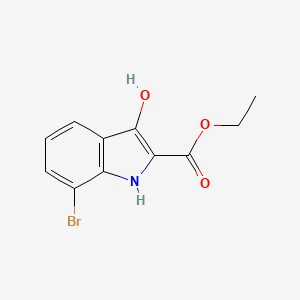
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
